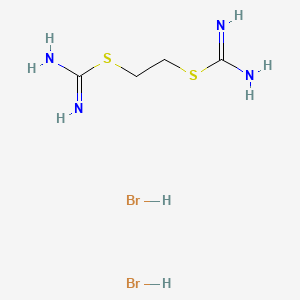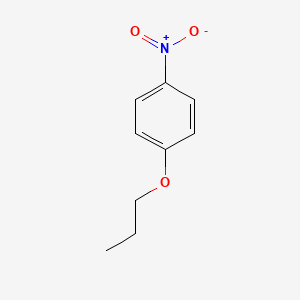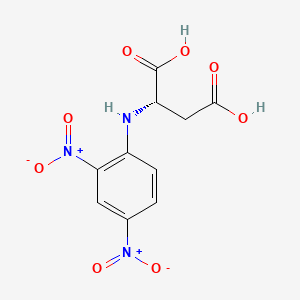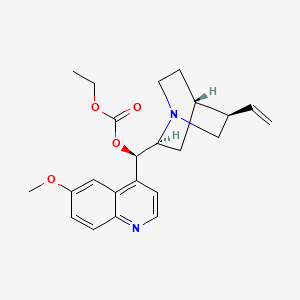
EUQUININE
Overview
Description
Quinine ethyl carbonate is a derivative of quinine, an alkaloid extracted from the bark of the cinchona tree. Quinine has been historically significant for its antimalarial properties.
Mechanism of Action
Target of Action
Quinine, the active ingredient in quinine ethylcarbonate, primarily targets the malaria parasite Plasmodium falciparum . It acts as a blood schizonticide, meaning it targets the asexual, erythrocytic forms of the parasite .
Mode of Action
Specifically, these drugs interfere with the parasite’s ability to break down and digest hemoglobin . Quinine also inhibits nucleic acid and protein synthesis, and glycolysis in P. falciparum .
Biochemical Pathways
Quinine affects the biochemical pathways of the malaria parasite. It inhibits the uptake of precursors necessary for the parasite’s DNA, RNA, and protein synthesis . This disruption of the parasite’s biochemical pathways leads to its death .
Pharmacokinetics
Quinine is readily absorbed, mainly from the upper small intestine . It has a protein binding of 70-95% and an elimination half-life of 8-14 hours in adults . The pharmacokinetics of quinine suggest that it follows linear kinetics in the dose range of 250–1000 mg . These properties impact the bioavailability of quinine, influencing its therapeutic effectiveness.
Result of Action
The result of quinine’s action is the death of the malaria parasite, leading to the clearance of the parasite from the bloodstream. This results in the alleviation of malaria symptoms and, ultimately, recovery from the disease .
Action Environment
The action of quinine can be influenced by various environmental factors. For instance, the tastelessness of quinine ethylcarbonate compared to other quinine compounds may affect its oral intake and thus its bioavailability . Additionally, the presence of other substances in the environment, such as food or other drugs, can affect the absorption and metabolism of quinine .
Biochemical Analysis
Biochemical Properties
Quinine ethylcarbonate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with DNA-dependent DNA polymerase I and RNA polymerase, inhibiting their reactions with calf thymus DNA as the template and enzymes isolated from Escherichia coli . Additionally, quinine ethylcarbonate has been shown to enhance adipogenesis through the activation of the extracellular-signal-regulated kinase and ribosomal protein S6 signaling pathways . These interactions highlight the compound’s potential in regulating cellular processes and metabolic pathways.
Cellular Effects
Quinine ethylcarbonate exerts various effects on different types of cells and cellular processes. It has been observed to enhance the apoptotic and antiproliferative effects of vitamin D3 analogs in breast cancer cell lines, including MCF7, T-47D, SKBR3, and BT474 . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, quinine ethylcarbonate has been shown to regulate adipogenesis by activating the extracellular-signal-regulated kinase and ribosomal protein S6 signaling pathways . These effects demonstrate the compound’s potential in modulating cellular functions and metabolic processes.
Molecular Mechanism
The molecular mechanism of quinine ethylcarbonate involves its interactions with various biomolecules, including enzymes and proteins. This compound inhibits the DNA-dependent DNA polymerase I and RNA polymerase reactions with calf thymus DNA as the template and enzymes isolated from Escherichia coli . Additionally, quinine ethylcarbonate enhances adipogenesis through the activation of the extracellular-signal-regulated kinase and ribosomal protein S6 signaling pathways . These interactions highlight the compound’s ability to modulate cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of quinine ethylcarbonate have been observed to change over time. Studies have shown that this compound can cause a temporary disruption of outer hair cell function, which can be used to examine the role of outer hair cells in auditory perception . Additionally, quinine ethylcarbonate has been shown to have long-term effects on cellular function, including its ability to enhance adipogenesis through the activation of the extracellular-signal-regulated kinase and ribosomal protein S6 signaling pathways . These findings suggest that the compound’s effects can vary depending on the duration of exposure and the specific cellular processes being studied.
Dosage Effects in Animal Models
The effects of quinine ethylcarbonate vary with different dosages in animal models. Behavioral analyses of quinine processing in choice, feeding, and learning of larval Drosophila have shown that higher concentrations of quinine are required to suppress feeding compared to those needed for internal reinforcement . Additionally, quinine ethylcarbonate has been shown to enhance adipogenesis in a dose-dependent manner without affecting lipolysis . These findings indicate that the compound’s effects can vary depending on the dosage and the specific biological processes being studied.
Metabolic Pathways
Quinine ethylcarbonate is involved in various metabolic pathways, including those related to its role as a metabolite. This compound is classified as a cinchona alkaloid and is involved in the regulation of adipogenesis through the activation of the extracellular-signal-regulated kinase and ribosomal protein S6 signaling pathways . Additionally, quinine ethylcarbonate interacts with enzymes such as DNA-dependent DNA polymerase I and RNA polymerase, inhibiting their reactions with calf thymus DNA as the template and enzymes isolated from Escherichia coli . These interactions highlight the compound’s involvement in regulating metabolic processes and enzyme activities.
Transport and Distribution
Quinine ethylcarbonate is transported and distributed within cells and tissues through various mechanisms. This compound has been shown to promote efficient intracellular DNA delivery and illuminate a protein-induced unpackaging mechanism . Additionally, quinine ethylcarbonate is involved in the regulation of adipogenesis through the activation of the extracellular-signal-regulated kinase and ribosomal protein S6 signaling pathways . These findings suggest that the compound’s transport and distribution within cells and tissues are influenced by its interactions with specific biomolecules and signaling pathways.
Subcellular Localization
The subcellular localization of quinine ethylcarbonate plays a crucial role in its activity and function. This compound has been shown to enhance adipogenesis through the activation of the extracellular-signal-regulated kinase and ribosomal protein S6 signaling pathways . Additionally, quinine ethylcarbonate promotes efficient intracellular DNA delivery and illuminates a protein-induced unpackaging mechanism . These findings suggest that the compound’s subcellular localization is influenced by its interactions with specific biomolecules and signaling pathways, which in turn affect its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinine ethyl carbonate typically involves the reaction of quinine with ethyl chloroformate. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction proceeds as follows:
[ \text{Quinine} + \text{Ethyl Chloroformate} \rightarrow \text{Quinine Ethyl Carbonate} + \text{Hydrochloric Acid} ]
The reaction is usually conducted at room temperature and requires careful control of reaction conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of quinine ethyl carbonate involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Quinine ethyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, quinine ethyl carbonate can hydrolyze to form quinine and ethyl carbonate.
Oxidation: Quinine ethyl carbonate can be oxidized to form quinine N-oxide.
Substitution: The ethyl carbonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acid/base solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Quinine and ethyl carbonate.
Oxidation: Quinine N-oxide.
Substitution: Various quinine derivatives depending on the substituent used.
Scientific Research Applications
Quinine ethyl carbonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential antimalarial and antimicrobial properties.
Medicine: Investigated for its potential use in treating malaria and other parasitic infections.
Industry: Used in the production of pharmaceuticals and as a flavoring agent in the food and beverage industry
Comparison with Similar Compounds
Quinine: The parent compound, widely used for its antimalarial properties.
Quinidine: A stereoisomer of quinine, used as an antiarrhythmic agent.
Chloroquine: A synthetic derivative of quinine, used as an antimalarial drug.
Hydroxychloroquine: A derivative of chloroquine, used to treat malaria and autoimmune diseases
Uniqueness: Quinine ethyl carbonate is unique due to its odorless and tasteless properties, making it suitable for use in food and beverage applications. Additionally, its potential for use in treating drug-resistant malaria strains highlights its importance in medical research .
Properties
IUPAC Name |
[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-4-15-14-25-11-9-16(15)12-21(25)22(29-23(26)28-5-2)18-8-10-24-20-7-6-17(27-3)13-19(18)20/h4,6-8,10,13,15-16,21-22H,1,5,9,11-12,14H2,2-3H3/t15-,16-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBRKSWSLRQPJW-WWLNLUSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@@H]([C@@H]1C[C@@H]2CCN1C[C@@H]2C=C)C3=C4C=C(C=CC4=NC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045965 | |
| Record name | Quinine ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83-75-0 | |
| Record name | Euquinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinine ethylcarbonate [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinine ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl quinine carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUININE ETHYLCARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2V8911157 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common analytical methods used to determine Quinine ethylcarbonate in pharmaceutical preparations?
A1: Two primary methods have been explored for determining Quinine ethylcarbonate content:
Q2: Has the mutagenicity of Quinine ethylcarbonate been investigated?
A3: Research has explored the mutagenicity of quinoline and its derivatives, including Quinine ethylcarbonate, using microbial testing methods. [] Although specific outcomes are not detailed in the abstracts provided, this research highlights the efforts made to understand the compound's potential mutagenic effects.
Q3: Were there any studies on the therapeutic value of Quinine ethylcarbonate?
A4: Yes, historical studies explored the therapeutic value of Quinine ethylcarbonate, particularly in the context of malaria treatment. [] While the provided abstract does not delve into specific findings, it highlights the historical interest in this compound's medicinal properties.
Q4: How does the concept of tastelessness apply to Quinine ethylcarbonate?
A5: Research suggests that "tastelessness," often associated with Quinine ethylcarbonate, is a poorly defined concept. [] This highlights the need for more precise terminology and standardized methods for evaluating taste perception related to pharmaceutical compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(9,10-dihydro-9,10-dioxoanthracen-1-yl)-7-oxo-7H-benzo[e]perimidine-4-carboxamide](/img/structure/B1595949.png)

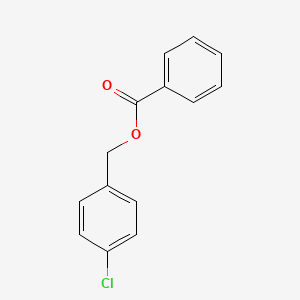
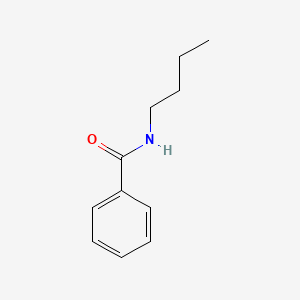
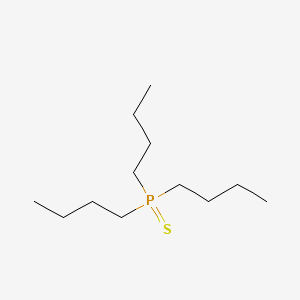

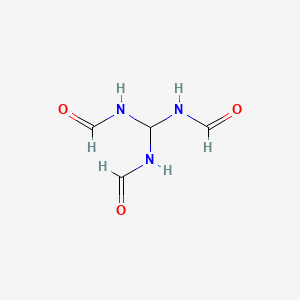
![2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-](/img/structure/B1595963.png)


